tert-butyl 7-nitro-2,3,4,5-tetrahydro-1H-3-benzazepine-3-carboxylate
Overview
Description
Tert-butyl 7-nitro-2,3,4,5-tetrahydro-1H-3-benzazepine-3-carboxylate is a complex organic compound that belongs to the class of benzazepines. Benzazepines are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents. This particular compound features a tert-butyl ester group, a nitro group, and a tetrahydrobenzazepine core, making it a molecule of interest for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 7-nitro-2,3,4,5-tetrahydro-1H-3-benzazepine-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzazepine Core: The initial step involves the cyclization of a suitable precursor to form the benzazepine ring. This can be achieved through a Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.
Introduction of the Nitro Group: The nitro group can be introduced via nitration, using a mixture of concentrated nitric acid and sulfuric acid.
Esterification: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol in the presence of an acid catalyst like sulfuric acid or a dehydrating agent like dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 7-nitro-2,3,4,5-tetrahydro-1H-3-benzazepine-3-carboxylate can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas with a palladium catalyst or iron powder in acidic conditions.
Substitution: The nitro group can also participate in nucleophilic aromatic substitution reactions, where it can be replaced by other nucleophiles.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or iron powder in hydrochloric acid.
Substitution: Sodium methoxide or other strong nucleophiles.
Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid.
Major Products
Reduction: 7-amino-2,3,4,5-tetrahydro-1H-3-benzazepine-3-carboxylate.
Substitution: Various substituted benzazepines depending on the nucleophile used.
Hydrolysis: 7-nitro-2,3,4,5-tetrahydro-1H-3-benzazepine-3-carboxylic acid.
Scientific Research Applications
Tert-butyl 7-nitro-2,3,4,5-tetrahydro-1H-3-benzazepine-3-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly in the development of drugs targeting neurological disorders.
Biological Studies: The compound is studied for its interactions with various biological targets, including enzymes and receptors.
Chemical Biology: It serves as a probe to study the mechanisms of action of benzazepine derivatives in biological systems.
Industrial Applications: It can be used in the synthesis of advanced materials and as an intermediate in the production of other complex organic molecules.
Mechanism of Action
The mechanism of action of tert-butyl 7-nitro-2,3,4,5-tetrahydro-1H-3-benzazepine-3-carboxylate involves its interaction with specific molecular targets in biological systems. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The benzazepine core can bind to various receptors, modulating their activity and leading to therapeutic effects. The exact pathways and targets depend on the specific biological context and the modifications made to the compound.
Comparison with Similar Compounds
Similar Compounds
7-nitro-2,3,4,5-tetrahydro-1H-3-benzazepine-3-carboxylate: Lacks the tert-butyl ester group.
tert-butyl 7-amino-2,3,4,5-tetrahydro-1H-3-benzazepine-3-carboxylate: Has an amino group instead of a nitro group.
tert-butyl 7-nitro-1,2,3,4-tetrahydroisoquinoline-3-carboxylate: Features an isoquinoline core instead of a benzazepine core.
Uniqueness
Tert-butyl 7-nitro-2,3,4,5-tetrahydro-1H-3-benzazepine-3-carboxylate is unique due to the combination of its functional groups and the benzazepine core. The presence of the tert-butyl ester group enhances its lipophilicity, potentially improving its bioavailability. The nitro group provides a site for further chemical modifications, allowing for the synthesis of a wide range of derivatives with diverse biological activities.
Properties
IUPAC Name |
tert-butyl 7-nitro-1,2,4,5-tetrahydro-3-benzazepine-3-carboxylate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O4/c1-15(2,3)21-14(18)16-8-6-11-4-5-13(17(19)20)10-12(11)7-9-16/h4-5,10H,6-9H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARNGAICPLMKBHO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2=C(CC1)C=C(C=C2)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.